molecular formula C13H9FN2OS2 B12149149 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B12149149
M. Wt: 292.4 g/mol
InChI Key: FGRUAVSBMWJHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the benzothiazole ring can be achieved using electrophilic fluorinating agents.

    Acetamide Formation: The final step involves the reaction of the fluorinated benzothiazole with thiophene-3-yl acetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide is unique due to the specific combination of the benzothiazole and thiophene moieties, along with the fluorine substitution. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H9FN2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C13H9FN2OS2/c14-9-1-2-10-11(6-9)19-13(15-10)16-12(17)5-8-3-4-18-7-8/h1-4,6-7H,5H2,(H,15,16,17)

InChI Key

FGRUAVSBMWJHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)CC3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.